molecular formula C12H12N2S B8354390 2-Benzylthio-5-amino-pyridine

2-Benzylthio-5-amino-pyridine

Cat. No.: B8354390
M. Wt: 216.30 g/mol
InChI Key: LPJBBUAQGOGMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylthio-5-amino-pyridine is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 2-Benzylthio-5-amino-pyridine

The synthesis of this compound typically involves the reaction of 5-amino-pyridine with benzyl chloride in the presence of a suitable base. This method allows for the introduction of the benzylthio group at the 2-position of the pyridine ring. The synthesis can be optimized for yield and purity through various techniques, including solvent selection and temperature control.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study evaluated a series of thieno[2-3-b]pyridine analogues, which included compounds similar to this compound. These compounds demonstrated potent anti-proliferative activity against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines, with some exhibiting over 85% inhibition of cell growth .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies on related pyridine derivatives have indicated their effectiveness against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent. The structure-activity relationship (SAR) analysis revealed that modifications to the benzylthio group could enhance antimicrobial efficacy .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of pyridine derivatives, including this compound. Research indicates that compounds with similar structures may provide protection against neurodegenerative disorders by modulating neuroinflammatory pathways and promoting neuronal survival .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Synthesis MethodDeveloped an efficient synthetic route with high yields suitable for industrial production.
Anticancer ActivityDemonstrated significant inhibition of cancer cell growth in vitro, indicating potential as an anticancer agent.
Antimicrobial ActivityShowed effectiveness against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent.
Neuroprotective EffectsSuggested potential benefits in neuroprotection, highlighting its role in mitigating neuroinflammation.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

6-benzylsulfanylpyridin-3-amine

InChI

InChI=1S/C12H12N2S/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2

InChI Key

LPJBBUAQGOGMAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

91.4 g of 2-benzylthio-5-nitropyridine is dissolved in 1 liter of dimethylformamide and, after addition of 20 g of Raney nickel, hydrogenated at room temperature and at 20°-30° until the reaction is completed. The Raney nickel is filtered off under nitrogen by suction; the solvent is then evaporated off under vacuo to obtain 2-benzylthio-5-amino-pyridine, which is used direct for the subsequent thiophosgenisation.
Quantity
91.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.